H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH
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Overview
Description
Synthesis Analysis
Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing chain. The process can be automated to improve efficiency and accuracy .Molecular Structure Analysis
The structure of a peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy. These methods can provide detailed information about the three-dimensional arrangement of atoms in the peptide .Chemical Reactions Analysis
Peptides can undergo various chemical reactions. One common reaction is the formation of a disulfide bridge, which occurs when two cysteine residues form a covalent bond. This can greatly influence the peptide’s structure and function .Physical and Chemical Properties Analysis
The physical and chemical properties of a peptide can be influenced by its amino acid composition and sequence. Properties such as solubility, charge, and hydrophobicity can be predicted based on the peptide’s sequence .Mechanism of Action
The mechanism of action of a peptide depends on its structure and the nature of its amino acids. Some peptides act as hormones, others as antibiotics. The sequence you provided doesn’t match any known peptide hormones or antibiotics, so its mechanism of action would need to be determined experimentally .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H159N35O25/c1-47(2)38-61(123-87(149)66(45-129)114-70(133)44-111-76(138)54(23-11-14-32-94)116-77(139)57(26-18-36-109-92(103)104)115-74(136)50(7)113-83(145)62(39-51-20-9-8-10-21-51)122-75(137)53(97)22-17-35-108-91(101)102)84(146)118-58(27-19-37-110-93(105)106)78(140)119-59(28-30-67(98)130)81(143)117-55(24-12-15-33-95)79(141)124-64(41-68(99)131)86(148)128-73(49(5)6)89(151)125-63(40-52-43-107-46-112-52)85(147)120-60(29-31-71(134)135)82(144)127-72(48(3)4)88(150)121-56(25-13-16-34-96)80(142)126-65(90(152)153)42-69(100)132/h8-10,20-21,43,46-50,53-66,72-73,129H,11-19,22-42,44-45,94-97H2,1-7H3,(H2,98,130)(H2,99,131)(H2,100,132)(H,107,112)(H,111,138)(H,113,145)(H,114,133)(H,115,136)(H,116,139)(H,117,143)(H,118,146)(H,119,140)(H,120,147)(H,121,150)(H,122,137)(H,123,149)(H,124,141)(H,125,151)(H,126,142)(H,127,144)(H,128,148)(H,134,135)(H,152,153)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110)/t50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOQZUDFWMYFFR-SNBMVGNPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H159N35O25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2167.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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